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Compound of Interest

Compound Name: N,N-Dimethylmethanesulfonamide

Cat. No.: B1294423

An In-Depth Technical Guide to N,N-Dimethylmethanesulfonamide: Synthesis, Properties,
and Potential as a Medicinal Chemistry Building Block

Abstract

N,N-Dimethylmethanesulfonamide (CAS No. 918-05-8) is a tertiary sulfonamide that, while
structurally simple, represents an intriguing building block for medicinal chemistry and drug
design. The sulfonamide moiety is a cornerstone pharmacophore, present in a vast array of
therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs. This guide
provides a comprehensive technical overview of N,N-Dimethylmethanesulfonamide, detailing
its physicochemical properties, a robust and scalable laboratory synthesis protocol, and critical
safety considerations. Furthermore, we delve into the strategic rationale for its potential use in
drug development, focusing on how its unique structural features—specifically the N,N-dimethyl
substitution—can be leveraged by medicinal chemists to modulate pharmacokinetic and
pharmacodynamic properties of lead compounds.

Introduction: The Sulfonamide Moiety in Drug
Discovery

The sulfonamide functional group (-SO2NRR") is one of the most significant and privileged
structures in the history of medicinal chemistry. Its journey began with the discovery of the
antibacterial properties of prontosil, leading to the development of sulfa drugs, the first class of
systemic antimicrobial agents. The enduring utility of this moiety stems from its unique
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physicochemical characteristics: it is a stable, non-basic group with a tetrahedral geometry, and
its sulfonyl oxygens are potent hydrogen bond acceptors.

While primary (-SO2NH:z) and secondary (-SOz2NHR) sulfonamides can also act as hydrogen
bond donors, the subject of this guide, N,N-Dimethylmethanesulfonamide, is a tertiary
sulfonamide. This seemingly minor structural alteration—the replacement of N-H protons with
methyl groups—has profound implications for its molecular interactions, removing its hydrogen
bond donor capability entirely. This distinction is critical for a medicinal chemist, as it allows for
the precise tuning of a drug candidate's binding mode and physical properties. This guide will
explore N,N-Dimethylmethanesulfonamide not as a compound with a long list of established
applications, but as a strategic tool for introducing the dimethylsulfamoyl group to
systematically probe and optimize molecular properties in drug discovery programs.

Physicochemical Properties

A thorough understanding of a building block's physical and chemical properties is paramount
for its effective use in synthesis and for predicting its influence on the properties of a final drug
molecule. N,N-Dimethylmethanesulfonamide is a low-melting solid at room temperature,
soluble in a range of organic solvents.

Property Value Reference(s)
Molecular Formula C3HsNO:2S [1112]
Molecular Weight 123.18 g/mol [1]

CAS Number 918-05-8 [1112]
Appearance White to off-white solid [3]

Melting Point 46-50 °C [3]

Boiling Point 119-120 °C (at 17 mmHg) [3]

Density 1.158 g/cm3 [2]

Topological Polar Surface Area  45.8 A2 [1]
XLogP3-AA -0.5 [1]
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Table 1: Key Physicochemical Properties of N,N-Dimethylmethanesulfonamide.

The negative XLogP3 value indicates a high degree of hydrophilicity, a crucial parameter in
drug design influencing solubility and cell permeability.

Synthesis of N,N-Dimethylmethanesulfonamide

The synthesis of N,N-Dimethylmethanesulfonamide is a straightforward and robust
nucleophilic substitution reaction. The most common and industrially scalable method involves
the reaction of methanesulfonyl chloride with dimethylamine.

Reaction Mechanism

The synthesis proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen
atom of dimethylamine onto the highly electrophilic sulfur atom of methanesulfonyl chloride.
This is followed by the elimination of a chloride ion. A base is required to neutralize the
hydrochloric acid (HCI) generated in situ, driving the reaction to completion.
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Figure 1: Reaction workflow for the synthesis of N,N-Dimethylmethanesulfonamide.

Step-by-Step Experimental Protocol

This protocol describes a standard laboratory-scale synthesis. All operations should be
performed in a well-ventilated fume hood.
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Materials and Reagents:

Methanesulfonyl chloride (MsCI)

e Dimethylamine (solution in THF or as a gas)

o Triethylamine (TEA) or Pyridine (as base)

e Dichloromethane (DCM), anhydrous

e 1 M Hydrochloric acid (HCI)

o Saturated sodium bicarbonate (NaHCOs3) solution

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQOa)

» Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
Procedure:

e Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen),
dissolve dimethylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous
dichloromethane.

e Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Causality Note: This initial
cooling is crucial to control the highly exothermic reaction between the amine and the
sulfonyl chloride, preventing side reactions and ensuring safety.

» Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.05
equivalents), dissolved in a small amount of anhydrous DCM, to the cooled amine solution
dropwise via a dropping funnel over 30 minutes. Maintain the internal temperature below 5
°C.

o Reaction Progression: After the addition is complete, allow the reaction mixture to warm
slowly to room temperature and stir for an additional 2-4 hours.
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e Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or
GC-MS by observing the consumption of the starting materials.

e Workup - Quenching: Once the reaction is complete, carefully quench the reaction by adding
deionized water. Transfer the mixture to a separatory funnel.

» Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with 1
M HCI (to remove excess amine and base), saturated NaHCOs solution (to remove residual
acid), and finally with brine. Self-Validation Note: These sequential washes ensure the
removal of ionic impurities. The pH of the aqueous layers can be checked to confirm
successful extraction.

e Drying and Concentration: Dry the organic layer over anhydrous MgSOea, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude
product.

 Purification: The crude N,N-Dimethylmethanesulfonamide can be purified by
recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel
column chromatography if necessary.

Applications in Medicinal Chemistry: A Strategic
Building Block

While N,N-Dimethylmethanesulfonamide is not a widely cited intermediate in the synthesis of
blockbuster drugs, its value lies in its potential as a strategic building block and a chemical
probe. Medicinal chemists often synthesize arrays of related compounds to establish a
Structure-Activity Relationship (SAR). The introduction of the dimethylsulfamoyl group offers a
unique modification.

Modulating Hydrogen Bonding Capacity

The primary strategic value of using N,N-Dimethylmethanesulfonamide as a reagent is to
install a sulfonamide that is incapable of acting as a hydrogen bond donor. In drug design, a
hydrogen bond between a drug and its protein target can be a major driver of potency.
However, in some cases, this interaction may be undesirable or lead to off-target effects.
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e Case Study (Hypothetical): Imagine a lead compound with a secondary sulfonamide (-
SO2NHR) that binds potently to its target kinase. However, this N-H group also forms a
strong hydrogen bond with a water molecule that bridges to an anti-target, causing toxicity.
By synthesizing an analog where the N-H is replaced with N-(CHs)2, the chemist can test the
hypothesis that removing this specific hydrogen bond will abrogate the toxicity while
potentially maintaining sufficient on-target activity.

Analysis

SAR Strategy Test Target
Synthesize using | _—7 [ROLENCY,
N,N-Dimethylmethanesulfonamide
Lead Compound precursors o New Analog - | Test Off-Target
(-SO2NHR) - (-SO2N(CHs)2) “1  selectivity

Measure Physicochemical
Properties (Solubility, etc.)

Click to download full resolution via product page

Figure 2: Logic diagram for using N,N-dimethylation in a Structure-Activity Relationship (SAR)
study.

Impact on Physicochemical Properties

Replacing an N-H proton with a methyl group increases the lipophilicity and can alter the
conformation and solubility of the parent molecule. This can have significant downstream
effects on a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Using
N,N-Dimethylmethanesulfonamide-derived precursors allows for a systematic exploration of

these effects.

Use as a Chemical Intermediate

N,N-Dimethylmethanesulfonamide can be viewed as a simple and stable carrier of the
dimethylsulfamoyl moiety. While not as common as other building blocks, it serves as a
valuable reagent in cases where this specific functional group is desired to probe the chemical
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space around a lead compound. Its straightforward synthesis ensures that it can be readily
prepared in sufficient quantities for library synthesis in the early stages of drug discovery.

Safety and Handling

N,N-Dimethylmethanesulfonamide must be handled with appropriate safety precautions in a
laboratory setting. It is classified as an irritant and is harmful if ingested.

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

e Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side
shields, and a lab coat. All handling should be done in a chemical fume hood to avoid
inhalation of dust or vapors.

e Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands
thoroughly after handling.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

N,N-Dimethylmethanesulfonamide is a compound whose value in drug discovery is best
understood not through a list of past applications, but through the lens of strategic, hypothesis-
driven medicinal chemistry. It provides the medicinal chemist with a tool to systematically
remove a hydrogen bond donor site, modulate lipophilicity, and explore new chemical space
around a pharmacophore. Its robust and well-understood synthesis makes it an accessible
building block for research and development. As drug discovery continues to rely on the fine-
tuning of molecular properties to achieve both potency and safety, the strategic use of simple,
well-characterized building blocks like N,N-Dimethylmethanesulfonamide will remain an
essential part of the modern chemist's toolkit.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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